molecular formula C21H20BrN3O2 B2513713 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034518-02-8

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2513713
CAS No.: 2034518-02-8
M. Wt: 426.314
InChI Key: GNSYWIGMOKHISC-UHFFFAOYSA-N
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Description

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Attachment of the Bromophenyl Group: The bromophenyl group is usually introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be employed to modify the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the bromophenyl group.

Scientific Research Applications

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    3-(1-(2-(2-fluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: Contains a fluorophenyl group.

    3-(1-(2-(2-methylphenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: Features a methylphenyl group.

Uniqueness

The presence of the bromophenyl group in 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different substituents.

Properties

IUPAC Name

3-[1-[2-(2-bromophenyl)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c22-18-9-3-1-6-15(18)12-20(26)24-11-5-7-16(13-24)25-14-23-19-10-4-2-8-17(19)21(25)27/h1-4,6,8-10,14,16H,5,7,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSYWIGMOKHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Br)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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